1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole
CAS No.: 156146-84-8
VCID: VC6804037
Molecular Formula: C15H10ClF3N2
Molecular Weight: 310.7
* For research use only. Not for human or veterinary use.
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole - 156146-84-8](/images/structure/VC6804037.png)
Description |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole is a complex organic compound that combines a pyridine ring with an indole moiety. This compound is notable for its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. The compound's molecular formula is C₁₅H₁₀ClF₃N₂, and its molecular weight is approximately 310.70 g/mol . Synthesis and ApplicationsThe synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole typically involves the coupling of a 3-chloro-5-(trifluoromethyl)pyridine derivative with an indole precursor. This process often employs palladium-catalyzed cross-coupling reactions, which are efficient for forming carbon-nitrogen bonds. The potential applications of this compound are diverse, ranging from pharmaceutical research to materials science. In pharmaceuticals, compounds with similar structures have been explored for their biological activity, including potential roles as inhibitors or modulators of various enzymes and receptors. In materials science, such compounds might be used in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices due to their fluorescent properties. Related Compounds and Research FindingsSeveral compounds related to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole have been studied for their chemical and biological properties. For example, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is a simpler derivative that retains the pyridine core but lacks the indole moiety . Another related compound, methyl-4-chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinecarboxylate, incorporates a pyrrolidine ring instead of an indole .
These compounds often exhibit unique properties due to the presence of the trifluoromethyl group, which significantly affects their reactivity and biological activity. |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 156146-84-8 | |||||||||
Product Name | 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole | |||||||||
Molecular Formula | C15H10ClF3N2 | |||||||||
Molecular Weight | 310.7 | |||||||||
IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole | |||||||||
Standard InChI | InChI=1S/C15H10ClF3N2/c1-9-6-10-4-2-3-5-13(10)21(9)14-12(16)7-11(8-20-14)15(17,18)19/h2-8H,1H3 | |||||||||
Standard InChIKey | UDKQMOCCHHQQJN-UHFFFAOYSA-N | |||||||||
SMILES | CC1=CC2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl | |||||||||
Solubility | not available | |||||||||
PubChem Compound | 1483805 | |||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume